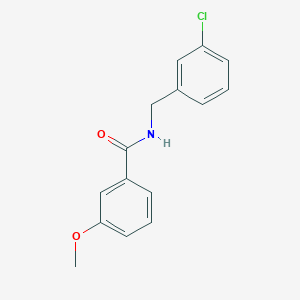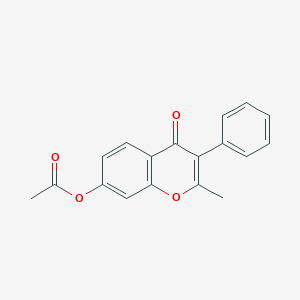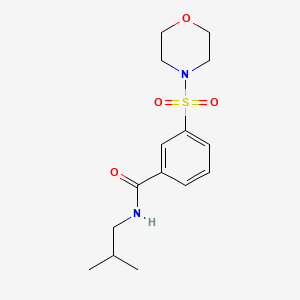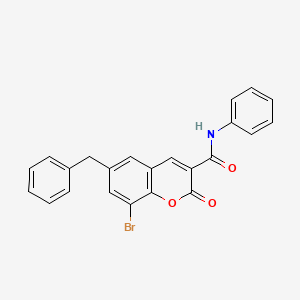![molecular formula C26H15Cl2NO2 B4966870 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one, also known as DCBQ, is a synthetic compound that belongs to the class of benzoquinolines. It has been extensively studied for its potential use in scientific research due to its unique chemical properties. DCBQ has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one is not fully understood. However, it has been suggested that 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one may exert its biological activities through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer development. 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory and immune responses. It has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress-induced damage. Furthermore, 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has also been found to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. In addition, 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, allowing for large-scale production. It has also been extensively studied for its potential use in scientific research, and its biological activities have been well-characterized. However, there are also limitations to the use of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one in lab experiments. It may have off-target effects, and its mechanism of action is not fully understood. In addition, its use may be limited by its toxicity and solubility properties.
未来方向
There are several future directions for the study of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one. One area of research is the development of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one analogs with improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one, which may provide insights into its potential therapeutic applications. Additionally, the use of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity. Finally, the use of 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one in animal models of disease may provide further insights into its potential therapeutic applications.
合成方法
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one can be synthesized through a multi-step process involving the condensation of 2,4-dichlorobenzaldehyde with 1,3-cyclohexanedione, followed by cyclization using ammonium acetate and acetic acid. The final product is obtained after purification through column chromatography.
科学研究应用
3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has been extensively studied for its potential use in scientific research. It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. In addition, 3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one has been shown to possess anticancer activity, inhibiting the growth of various cancer cell lines.
属性
IUPAC Name |
12-(2,4-dichlorophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15Cl2NO2/c27-15-10-11-17(19(28)13-15)25-24-23(18-7-3-4-8-21(18)31-26(24)30)22-16-6-2-1-5-14(16)9-12-20(22)29-25/h1-13,25,29H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAOPFRUFFXGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=C(C=C(C=C5)Cl)Cl)C(=O)OC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(2,4-Dichlorophenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)

![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)


